N-(2,5-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N’-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that features a combination of fluorinated aromatic and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 2,5-difluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with oxalyl chloride to form the final oxamide compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine or sodium borohydride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
- N’-(2,5-difluorophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(3,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Uniqueness
N’-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is unique due to the specific positioning of the fluorine atoms on the aromatic ring and the pyridine moiety. This unique structure can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-10-3-4-11(16)12(6-10)19-14(21)13(20)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFRWKKTGULWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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